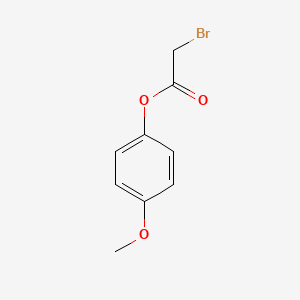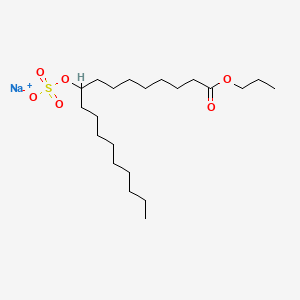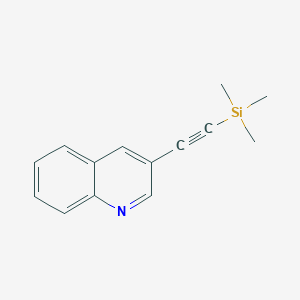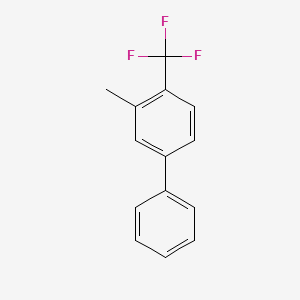
3-Methyl-4-(trifluoromethyl)biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(trifluoromethyl)biphenyl: is an organic compound with the molecular formula C14H11F3 . It is a biphenyl derivative where one phenyl ring is substituted with a methyl group at the third position and a trifluoromethyl group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base (such as potassium carbonate) and a solvent (such as toluene or ethanol) under reflux .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions: 3-Methyl-4-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives .
科学研究应用
Chemistry: In chemistry, 3-Methyl-4-(trifluoromethyl)biphenyl is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. It is used in the development of pharmaceuticals with enhanced efficacy and reduced side effects. Research has shown that trifluoromethylated compounds can act as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials .
作用机制
The mechanism of action of 3-Methyl-4-(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
相似化合物的比较
4-Trifluoromethylbiphenyl: Similar structure but lacks the methyl group at the third position.
2,2’-Bis(trifluoromethyl)biphenyl: Contains two trifluoromethyl groups at the 2,2’ positions.
4,4’-Bis(trifluoromethyl)biphenyl: Contains two trifluoromethyl groups at the 4,4’ positions.
Uniqueness: 3-Methyl-4-(trifluoromethyl)biphenyl is unique due to the presence of both a methyl and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .
属性
CAS 编号 |
13630-20-1 |
|---|---|
分子式 |
C14H11F3 |
分子量 |
236.23 g/mol |
IUPAC 名称 |
2-methyl-4-phenyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3/c1-10-9-12(11-5-3-2-4-6-11)7-8-13(10)14(15,16)17/h2-9H,1H3 |
InChI 键 |
SPJGPDMGUQXLBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


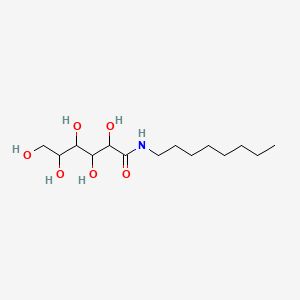
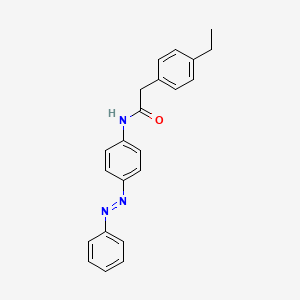
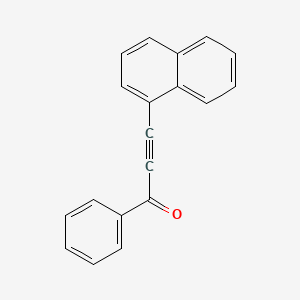
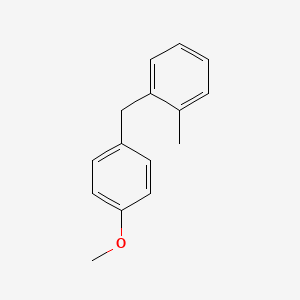
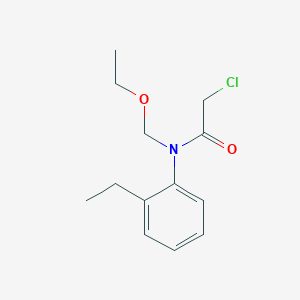
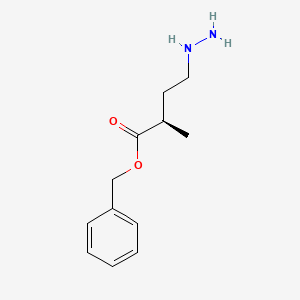

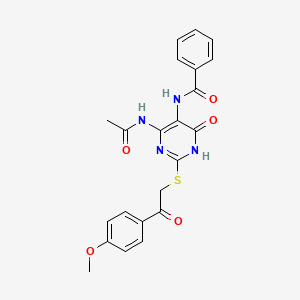
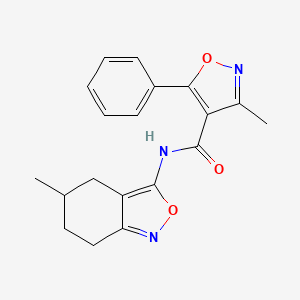
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124458.png)
![N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B14124461.png)
